1-(Phenylamino)butan-2-ol
CAS No.: 114010-10-5
Cat. No.: VC4962891
Molecular Formula: C10H15NO
Molecular Weight: 165.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114010-10-5 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.236 |
| IUPAC Name | 1-anilinobutan-2-ol |
| Standard InChI | InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 |
| Standard InChI Key | CHVYORVUVCOIQA-UHFFFAOYSA-N |
| SMILES | CCC(CNC1=CC=CC=C1)O |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
1-(Phenylamino)butan-2-ol belongs to the β-amino alcohol class, featuring a four-carbon chain with hydroxyl and phenylamino groups on the first and second carbons, respectively. This arrangement creates two stereogenic centers at C1 and C2, enabling the existence of four stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). The spatial orientation of these groups significantly influences intermolecular interactions, solubility, and biological activity .
Comparative Structural Analysis
While direct data for 1-(phenylamino)butan-2-ol remains scarce, studies on its positional isomer, 3-(phenylamino)butan-2-ol, reveal critical structure-property relationships. For instance, the relocation of the amino group to the third carbon alters electron distribution and hydrogen-bonding capacity, impacting reactivity and pharmacokinetics . Such comparisons underscore the importance of positional isomerism in tuning molecular behavior.
Synthetic Methodologies
Reductive Amination Pathways
The synthesis of β-amino alcohols like 1-(phenylamino)butan-2-ol often employs reductive amination strategies. A representative approach involves:
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Ketone Formation: Condensation of butan-2-one with aniline derivatives under acidic conditions.
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Stereoselective Reduction: Use of chiral catalysts or enzymes to reduce the ketone intermediate to the desired alcohol with enantiomeric control .
For example, the reduction of 3-(phenylamino)butan-2-one using sodium borohydride (NaBH₄) in methanol yields 3-(phenylamino)butan-2-ol with moderate enantiomeric excess (ee) . While this method targets the 3-position isomer, analogous protocols could be adapted for 1-(phenylamino)butan-2-ol synthesis by modifying starting materials.
Enantiomeric Resolution
Chiral HPLC analysis using columns such as Chiralcel OD-H (hexane/i-PrOH = 98:2, 1.0 mL/min) enables separation of enantiomers, as demonstrated for related compounds . For 3-(phenylamino)butan-2-ol, enantiomers showed retention times of 18.53 min (major) and 16.48 min (minor), achieving 71% ee . Similar methodologies could resolve 1-(phenylamino)butan-2-ol stereoisomers, though empirical validation remains necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals for β-amino alcohols include:
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¹H NMR:
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¹³C NMR:
High-Performance Liquid Chromatography (HPLC)
Chiral separation parameters for related compounds include:
| Column | Mobile Phase | Flow Rate | λ (nm) | Major tR (min) | Minor tR (min) | ee (%) |
|---|---|---|---|---|---|---|
| Chiralcel OD-H | Hexane/i-PrOH 98:2 | 1.0 mL/min | 254 | 18.53 | 16.48 | 71 |
| Chiralcel OJ | Hexane/i-PrOH 80:20 | 1.0 mL/min | 254 | 13.96 | 9.80 | 74 |
These conditions provide a framework for analyzing 1-(phenylamino)butan-2-ol enantiopurity .
Physicochemical Properties
Solubility and Lipophilicity
β-Amino alcohols typically exhibit moderate water solubility due to hydrogen-bonding capacity from -OH and -NH groups. Lipophilicity increases with aromatic substitution, as seen in analogues like 1-(naphthalen-1-yl)butan-2-ol. For 1-(phenylamino)butan-2-ol, predicted logP values (~1.5–2.0) suggest balanced amphiphilicity, suitable for membrane penetration in biological systems.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 51–107°C, influenced by crystalline packing and hydrogen-bonding networks . 1-(Phenylamino)butan-2-ol likely exists as a low-melting solid or viscous liquid at room temperature.
Challenges and Future Directions
Synthetic Optimization
Current methods yield moderate enantiomeric excess (71–81% ee) . Implementing asymmetric catalysis or biocatalytic routes could improve stereocontrol. For instance, ketoreductases engineered for broad substrate specificity may achieve >95% ee in alcohol formation.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the phenyl ring and carbon chain length will clarify pharmacophoric requirements. Computational modeling (e.g., molecular docking) could predict binding modes to biological targets, guiding rational design.
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